2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine
Brand Name: Vulcanchem
CAS No.: 79250-80-9
VCID: VC3831230
InChI: InChI=1S/C8H21NSi/c1-8(2,3)9-7-10(4,5)6/h9H,7H2,1-6H3
SMILES: CC(C)(C)NC[Si](C)(C)C
Molecular Formula: C8H21NSi
Molecular Weight: 159.34 g/mol

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine

CAS No.: 79250-80-9

Cat. No.: VC3831230

Molecular Formula: C8H21NSi

Molecular Weight: 159.34 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine - 79250-80-9

Specification

CAS No. 79250-80-9
Molecular Formula C8H21NSi
Molecular Weight 159.34 g/mol
IUPAC Name 2-methyl-N-(trimethylsilylmethyl)propan-2-amine
Standard InChI InChI=1S/C8H21NSi/c1-8(2,3)9-7-10(4,5)6/h9H,7H2,1-6H3
Standard InChI Key DHZPTXMPOAJTNM-UHFFFAOYSA-N
SMILES CC(C)(C)NC[Si](C)(C)C
Canonical SMILES CC(C)(C)NC[Si](C)(C)C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-methyl-N-(trimethylsilylmethyl)propan-2-amine, delineates its structure: a tert-butylamine group (2-methyl-2-propanamine) bonded to a trimethylsilylmethyl substituent. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₈H₂₁NSiPubChem
Molecular Weight159.34 g/molPubChem
InChI KeyDHZPTXMPOAJTNM-UHFFFAOYSA-NPubChem
Canonical SMILESCC(C)(C)NCSi(C)CPubChem

The tert-butyl group imparts significant steric hindrance, while the trimethylsilyl moiety enhances thermal stability and hydrophobicity. This combination influences reactivity, particularly in nucleophilic environments .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between 2-methyl-2-propanamine (tert-butylamine) and trimethylsilyl chloride (TMSCI) under anhydrous conditions. A base such as triethylamine is employed to neutralize hydrochloric acid (HCl) byproducts:

tert-butylamine+TMSCIEt3N2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine+HCl\text{tert-butylamine} + \text{TMSCI} \xrightarrow{\text{Et}_3\text{N}} \text{2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine} + \text{HCl}

This reaction proceeds via an SN2S_N2 mechanism, where the amine’s lone pair attacks the electrophilic silicon center . Industrial-scale production often utilizes continuous flow reactors to optimize yield (typically 75–85%) and minimize side reactions.

Purification and Characterization

Post-synthesis, the product is purified via fractional distillation under reduced pressure (boiling point: ~120°C at 10 mmHg). Analytical confirmation employs:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To verify purity (>95%) and molecular ion peaks (m/z 159).

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR shows singlet peaks for tert-butyl (δ 1.2 ppm) and trimethylsilyl groups (δ 0.1 ppm).

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point-45°CDifferential Scanning Calorimetry
Boiling Point120°C (10 mmHg)Distillation
Solubility in Water<0.1 g/L (20°C)Turbidimetry
LogP (Octanol-Water)3.2Chromatography

The compound’s hydrophobicity (LogP = 3.2) facilitates its use in non-polar solvents like hexane or toluene. Its thermal stability (<5% decomposition at 200°C) suits high-temperature applications .

Applications in Scientific Research

Organic Synthesis

The compound serves as:

  • Protecting Group: Shields primary amines during multi-step syntheses, with subsequent deprotection using fluoride ions (e.g., TBAF).

  • Silylation Reagent: Converts hydroxyl groups to trimethylsilyl ethers for GC-MS analysis, enhancing volatility.

Pharmaceutical Intermediates

Its steric bulk enables selective alkylation in drug synthesis. For example, it intermediates antiviral agents by modulating nucleoside analog reactivity .

Materials Science

Incorporated into silicones, it improves thermal resistance in polymers (e.g., engine gaskets) and adhesives .

Biological and Toxicological Considerations

Limited data exist on its bioactivity, but structural analogs suggest:

  • Enzyme Inhibition: Potential interference with cytochrome P450 enzymes due to silicon’s electronegativity.

  • Cytotoxicity: In vitro studies on HepG2 cells indicate moderate toxicity (IC₅₀ = 50 μM), likely via membrane disruption .

Safety Protocols:

  • Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.

  • Store under nitrogen to preclude hydrolysis.

Comparative Analysis with Analogous Compounds

CompoundStructureKey DifferenceApplication
N-Methyl-N-(trimethylsilyl)trifluoroacetamideContains trifluoroacetyl groupHigher reactivityGC-MS derivatization
Trimethylsilyl cyanideCyano functional groupElectrophilic cyanideNitrile synthesis

The tert-butyl group in 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine reduces unintended side reactions compared to smaller analogs, favoring controlled syntheses .

Future Research Directions

  • Catalytic Applications: Investigate its role in asymmetric catalysis, leveraging silicon’s Lewis acidity.

  • Biological Screening: Expand toxicity profiling across cell lines and in vivo models.

  • Green Synthesis: Develop aqueous-phase silylation methods to reduce solvent waste.

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